3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide, also known as TMPB, is a synthetic molecule with a wide range of applications in scientific research. It is a molecule which has a variety of properties, making it of interest to researchers in many fields.
Applications De Recherche Scientifique
Antihypertensive Activity
- Application : Researchers have evaluated its potential as an antihypertensive agent. By modulating blood pressure, it could contribute to managing hypertension and related cardiovascular conditions .
Local Anesthetic Properties
- Application : F5019-0306 has been investigated for its local anesthetic activity. Understanding its mechanism of action and efficacy could lead to novel anesthetic formulations .
Anticancer Potential
- Application : F5019-0306, with its unique structure, may exhibit anticancer properties. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms .
Anti-Inflammatory Effects
- Application : F5019-0306 might possess anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine regulation could yield therapeutic insights .
Antimicrobial Activity
- Application : Researchers study F5019-0306’s antimicrobial potential against bacteria, fungi, or other pathogens. It could serve as a lead compound for drug development .
Neuroprotective Investigations
- Application : F5019-0306’s structure suggests possible neuroprotective effects. Studies explore its impact on neuronal health, oxidative stress, and neuroinflammation .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of F5019-0306, also known as IMM0306, are CD20 and CD47 . CD20 is a cell surface marker expressed on B cells and is a common target for therapies aimed at B cell malignancies . CD47 is a protein expressed on the surface of many cells and serves as a “don’t eat me” signal, preventing phagocytosis by macrophages .
Mode of Action
F5019-0306 is a bispecific antibody that simultaneously binds to CD20 and CD47 . It has a higher affinity for CD20 than for CD47, enabling its preferential and simultaneous binding to CD20 and CD47 on malignant B cells rather than to CD47-positive normal tissues . By blocking the CD47 “don’t eat me” signal and activating the Fc-receptor “eat me” signal of CD20, F5019-0306 promotes the phagocytosis and killing of B cells .
Biochemical Pathways
The binding of F5019-0306 to CD20 and CD47 on B cells affects multiple biochemical pathways. It blocks the CD47-SIRPα interaction, which is a key pathway that cancer cells use to evade the immune system . Simultaneously, it activates FcγR, triggering antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cell-mediated cytotoxicity (ADCC) pathways .
Result of Action
The result of F5019-0306’s action is the enhanced killing of malignant B cells. By blocking the CD47 “don’t eat me” signal and activating the Fc-receptor “eat me” signal of CD20, F5019-0306 promotes the phagocytosis and killing of B cells . This leads to a reduction in the number of malignant B cells, which can result in the regression of B cell malignancies .
Action Environment
The action of F5019-0306 can be influenced by various environmental factors. For instance, the presence of other immune cells, such as natural killer (NK) cells, can enhance the ADCC activity triggered by F5019-0306 . Additionally, factors that affect the expression of CD20 and CD47 on B cells, such as the stage of disease and prior treatments, can influence the efficacy of F5019-0306. The stability of F5019-0306 can be affected by storage conditions, such as temperature and light exposure.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-14-17(15-20(27-2)21(19)28-3)22(25)23-11-10-16-6-8-18(9-7-16)24-12-4-5-13-24/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMZOBUUVOIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.